Product packaging for 2-(3-Oxocyclobutyl)acetonitrile(Cat. No.:CAS No. 2007916-61-0)

2-(3-Oxocyclobutyl)acetonitrile

Cat. No.: B1435019
CAS No.: 2007916-61-0
M. Wt: 109.13 g/mol
InChI Key: PZUCMMIBKLVHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxocyclobutyl)acetonitrile (CAS 2007916-61-0) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol, features a cyclobutane ring core functionalized with both a ketone and a nitrile group, making it a versatile synthon for various synthetic pathways . Its structure, represented by the SMILES notation N#CCC1CC(C1)=O and the InChI key PZUCMMIBKLVHSP-UHFFFAOYSA-N, provides researchers with a compact, strained-ring scaffold for probe and ligand design . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use . For safe handling, please refer to the associated Safety Data Sheet. The compound has identified GHS hazard codes, and researchers should adhere to the stated precautionary measures, including using personal protective equipment and working in a well-ventilated area . It is recommended to store the material under an inert atmosphere at 2-8°C to ensure long-term stability . Available in multiple gram quantities, this material is shipped with cold-chain transportation to guarantee quality upon delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B1435019 2-(3-Oxocyclobutyl)acetonitrile CAS No. 2007916-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxocyclobutyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUCMMIBKLVHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Oxocyclobutyl Acetonitrile

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com This approach allows for the logical design of a synthetic pathway.

Cyclobutanone (B123998) Scaffolds in 2-(3-Oxocyclobutyl)acetonitrile Synthesis

The central structural feature of this compound is the cyclobutanone ring. Consequently, the retrosynthetic disconnection logically points to a cyclobutanone-containing precursor. Cyclobutanone itself is a versatile starting material in the chemistry of small rings. orgsyn.org The synthesis of complex molecules often relies on the strategic functionalization of such core scaffolds. nih.govacs.org The incorporation of the cyclobutane (B1203170) motif can impart rigidity and specific stereochemical orientations to a molecule, which is of interest in medicinal chemistry and materials science. nih.govacs.org The synthesis of novel tetracyclic scaffolds incorporating a fused cyclobutane-pyrrolidinone ring has been achieved through visible-light-promoted intramolecular [2+2] cycloaddition, highlighting the utility of cyclobutane scaffolds in building molecular complexity. acs.orgacs.org

Acetonitrile (B52724) as a C2 Building Block in Organic Synthesis

The acetonitrile moiety (–CH₂CN) represents a two-carbon (C2) building block with a reactive nitrile group. Acetonitrile is a widely used polar aprotic solvent and a valuable reactant in organic synthesis. wikipedia.orgmdpi.comntnu.no It can function as a source of the cyanomethyl group (•CH₂CN) or the cyanide ion (⁻CN). mdpi.comresearchgate.net The deprotonation of acetonitrile generates a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. researchgate.netorgsyn.org This reactivity makes it a key component in the synthesis of numerous compounds, including those with α,β-unsaturated nitrile functionalities. orgsyn.org

Role of 3-Oxocyclobutanecarboxylic Acid as a Synthetic Intermediate

A plausible and frequently utilized precursor for the synthesis of this compound is 3-oxocyclobutanecarboxylic acid. chemicalbook.comguidechem.comlookchem.com This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemicalbook.comguidechem.comlookchem.com The carboxylic acid group can be converted into the desired acetonitrile functionality through a series of well-established chemical transformations. The synthesis of 3-oxocyclobutanecarboxylic acid itself has been the subject of considerable research, with various methods reported for its preparation. chemicalbook.comgoogle.com

Classical Synthetic Routes to this compound

The construction of this compound is typically achieved through multi-step reaction sequences that require careful optimization of reaction conditions.

Multi-step Reaction Sequences and Optimization

A representative multi-step synthesis might proceed as follows:

StepTransformationReagents and Conditions
1Amide Formation3-Oxocyclobutanecarboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acyl chloride. This is then treated with ammonia (B1221849) or an ammonia equivalent to yield 2-(3-oxocyclobutyl)acetamide.
2DehydrationThe resulting primary amide is dehydrated using a suitable dehydrating agent such as phosphorus oxychloride, trifluoroacetic anhydride, or Burgess reagent to afford this compound.

The efficiency of each step is dependent on factors such as solvent, temperature, and the specific reagents employed. Careful control of these parameters is necessary to minimize side reactions and maximize the yield of the desired product.

Utilization of Phase Transfer Catalysis in Synthetic Pathways

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. crdeepjournal.orgresearchgate.netptfarm.pl This methodology is particularly useful in reactions involving an inorganic nucleophile (such as a cyanide salt) and an organic substrate. phasetransfer.com In the context of synthesizing nitriles, PTC can be employed to efficiently transfer the cyanide anion from an aqueous or solid phase to the organic phase where the reaction with an appropriate electrophile occurs. ptfarm.plphasetransfer.com

For instance, a synthetic route to this compound could potentially involve the reaction of a 3-halocyclobutanone derivative with an alkali metal cyanide in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) or phosphonium (B103445) salt. The catalyst transports the cyanide ion into the organic phase, enabling the nucleophilic substitution reaction to proceed under milder conditions and often with improved yields compared to homogeneous reactions. crdeepjournal.orgresearchgate.net

Catalyst TypeExampleRole in Synthesis
Quaternary Ammonium SaltTetrabutylammonium bromide (TBAB)Facilitates the transfer of anions (e.g., cyanide) from an aqueous or solid phase to an organic phase.
Quaternary Phosphonium SaltTetrabutylphosphonium bromideSimilar to quaternary ammonium salts, used to enhance the rate of two-phase reactions.

The choice of catalyst, solvent system, and reaction conditions are all critical for the success of a PTC-mediated synthesis. researchgate.net

Solvent Selection and its Impact on Synthesis Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and even the product's isomeric ratio. The polarity, boiling point, and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states.

Acetonitrile (CH₃CN): As a polar aprotic solvent, acetonitrile is widely used in organic synthesis. researchgate.netmdpi.com It can dissolve a broad range of starting materials and reagents. In the context of synthesizing the target molecule, acetonitrile can serve not only as the solvent but also as a source of the cyanomethyl group (•CH₂CN) or as a nucleophile in Ritter-type reactions. mdpi.comnih.gov Its relatively high dielectric constant helps to stabilize ionic intermediates that may form during the reaction. mdpi.com However, in some cases, its coordinating ability with metal catalysts can influence catalytic activity. In processes like the ammonolysis of acetic acid to produce acetonitrile, the solvent's presence can affect reaction equilibrium and by-product formation. core.ac.uk

Acetone (B3395972) (C₃H₆O): While a versatile solvent, acetone's most significant role in cyclobutane synthesis is often as a photosensitizer in photochemical [2+2] cycloadditions. baranlab.orgrsc.org It effectively absorbs UV light and transfers the energy to a reactant, promoting it to a triplet state necessary for the cycloaddition to proceed. baranlab.org Its use as a solvent in such reactions is therefore highly advantageous. However, its reactivity (enolization) can sometimes lead to side reactions, and its lower boiling point limits the accessible temperature range. Side reactions such as decarboxylation of certain acids to acetone can also occur at higher temperatures, potentially contaminating the product. core.ac.uk

Toluene (B28343) (C₇H₈): This nonpolar aromatic solvent is often employed in reactions involving nonpolar reactants or when a higher reaction temperature is required. In the context of synthesizing cyclobutane derivatives, toluene has been used as a solvent in iridium-catalyzed photochemical [2+2] cycloadditions. chemistryviews.org Its inertness under many reaction conditions is a key advantage. For certain C-H functionalization reactions to build cyclobutane rings, toluene is a suitable solvent for reactions run at elevated temperatures. nih.gov

N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic and inorganic compounds. nih.govnih.govdsir.nic.in This makes it effective for reactions involving poorly soluble reagents. However, DMF is more than just a solvent; it can act as a reagent, providing a source of dimethylamine, carbon monoxide, or a formyl group under various conditions. nih.govnih.gov Its high polarity can significantly influence the reaction pathway. Concerns over its toxicity and difficulty in removal have led to efforts to replace it with greener alternatives like acetonitrile or tetrahydrofuran (B95107) in some applications, such as peptide synthesis. luxembourg-bio.com

Ethanol (B145695) (C₂H₅OH): As a polar protic solvent, ethanol can participate in hydrogen bonding and act as a nucleophile or a proton source. Its use in the synthesis of this compound would be highly dependent on the specific reaction mechanism. For instance, in reactions sensitive to protic sources, ethanol would be unsuitable. However, in reactions such as certain reductions or where a proton source is beneficial, it could be an effective and environmentally benign solvent choice. nih.gov The production of acetonitrile itself can be achieved from bio-ethanol through ammoxidation, highlighting a green connection for the starting materials. unimi.it

Table 1: Impact of Solvent Selection on a Hypothetical Synthesis of this compound

SolventPolarity TypePotential Role in SynthesisAdvantagesDisadvantages
AcetonitrilePolar AproticSolvent, Reagent (cyanomethyl source) mdpi.comGood solvating power, can participate in reaction mdpi.comCan coordinate to metal catalysts
AcetonePolar AproticSolvent, Photosensitizer baranlab.orgEnables photochemical reactions baranlab.orgLow boiling point, potential for side reactions core.ac.uk
TolueneNonpolarInert SolventHigh boiling point, inertness chemistryviews.orgnih.govPoor solubility for polar reagents
DMFPolar AproticSolvent, Reagent nih.govnih.govExcellent solvating power nih.govToxicity, high boiling point makes removal difficult luxembourg-bio.com
EthanolPolar ProticSolvent, Proton SourceGreener solvent, can act as a reagent nih.govProtic nature can interfere with many reactions

Advanced and Emerging Synthetic Approaches for this compound

Stereoselective Synthesis and Isomer Control (e.g., cis/trans isomers)

Controlling the stereochemistry of the substituted cyclobutane ring is a significant challenge. The substituents on the ring can exist in either a cis or trans relationship, and achieving a high diastereomeric ratio is often a key goal.

Diastereoselective Cycloadditions: The most direct route to the cyclobutane core, the [2+2] cycloaddition, can be rendered stereoselective. The choice of reactants, catalysts, and reaction conditions determines the stereochemical outcome. nih.gov For example, visible-light-induced [2+2] cycloadditions using ruthenium or iridium photocatalysts can produce cyclobutanes with high diastereoselectivity. chemistryviews.orgorganic-chemistry.org The stereochemistry is often dictated by the steric and electronic properties of the reacting olefins. nih.gov

Isomerization Strategies: In cases where a reaction yields a mixture of isomers, it is sometimes possible to isomerize the undesired isomer to the desired one. Light can induce cis-trans isomerization, often proceeding through a triplet excited state. rsc.orgnih.gov This process can establish a photostationary state with a specific ratio of isomers. Additionally, thermodynamic control can be used. For instance, a less stable trans-diol can be selectively epimerized to the more stable cis-diol isomer using boronic acid-mediated transient thermodynamic control under photocatalytic conditions. princeton.edu While this specific example involves diols, the principle of transient thermodynamic control could potentially be adapted for the oxo-ketone functionality in the target molecule. The solvent can also play a role; for example, cis-trans isomerization of certain compounds has been studied in acetonitrile, where the polar environment can influence the activation energies of the process. researchgate.net

Table 2: Comparison of Potential Stereocontrol Strategies

StrategyDescriptionTypical OutcomeApplicability to Target Molecule
Photocatalytic [2+2] CycloadditionUses a photocatalyst (e.g., Ru, Ir) and light to drive a diastereoselective cycloaddition of two alkene precursors. chemistryviews.orgorganic-chemistry.orgHigh diastereoselectivity (e.g., >98:2 dr) possible, favoring one isomer. researchgate.netHighly relevant for forming the cyclobutane ring with a defined stereochemistry.
Transient Thermodynamic ControlUses a catalyst to reversibly interconvert isomers, allowing the mixture to settle into the thermodynamically most stable state under specific transient conditions. princeton.eduSelectively generates the thermodynamically favored isomer (which may be the cis or trans depending on the system). princeton.eduConceptually applicable, but would require development of a suitable catalytic system for the ketone functionality.
Photo-induced IsomerizationUses light to directly interconvert between cis and trans isomers, often reaching a photostationary state. rsc.orgnih.govCan enrich the mixture in one isomer, but complete conversion is rare.Potentially useful for post-synthesis purification or enrichment of the desired isomer.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Key strategies include:

Catalyst Recyclability: Employing catalysts that can be easily recovered and reused minimizes waste and cost. For example, a method for regenerating carbonyl compounds from oximes uses cupric chloride dihydrate in an acetonitrile/water mixture, where the copper promoter can be recovered and reused almost quantitatively. organic-chemistry.org This principle is directly applicable to syntheses involving the ketone group of the target molecule.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. Catalytic methods, such as [2+2] cycloadditions, are often highly atom-economical.

Energy Efficiency: Photochemical reactions, especially those using visible light, can be more energy-efficient than reactions requiring high temperatures for thermal activation. chemistryviews.orgorganic-chemistry.org

Catalytic Methods in Cyclobutane and Nitrile Chemistry Relevant to this compound

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound.

Cyclobutane Ring Formation: Transition metal catalysis is at the forefront of modern cyclobutane synthesis. organic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions: Cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can produce various cyclobutane structures. organic-chemistry.org

Copper-catalyzed reactions: Copper hydride catalysis enables enantioselective intramolecular hydroalkylation to form cyclobutanes. organic-chemistry.org Copper is also used in the ring-opening of propellanes to yield cyclobutane-containing structures. organic-chemistry.org

Nickel-catalyzed reactions: Nickel(0) catalysts can use propellane as a carbene precursor in cyclopropanations that lead to spiro-cyclobutane systems. organic-chemistry.org

Iridium-catalyzed reactions: Iridium complexes, in conjunction with a photosensitizer, can catalyze asymmetric allylic etherification followed by a [2+2] photocycloaddition to create chiral cyclobutane derivatives. chemistryviews.org

Nitrile Group Chemistry: The acetonitrile moiety can be introduced or functionalized using catalytic methods.

C-H Functionalization of Acetonitrile: Electro-oxidative methods using a redox catalyst can achieve C(sp³)–H bond functionalization of acetonitrile, allowing it to couple with other molecules. nih.gov

Copper-catalyzed Cyanomethylation: Copper catalysts can be used for the cyanomethylation of imines using acetonitrile as both the solvent and the cyanide source. mdpi.com

Photochemical Approaches in Synthesis

Photochemistry, particularly the [2+2] photocycloaddition, is a classic and powerful method for constructing cyclobutane rings. baranlab.orgnih.gov This approach involves the light-induced reaction of two alkene-containing molecules.

Mechanism: The reaction typically proceeds via the photoexcitation of one of the alkene partners (often an enone, relevant to the "oxo" group in the target molecule) to its triplet excited state. baranlab.org This triplet species then adds to the ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product. baranlab.org

Sensitization: To improve the efficiency of populating the triplet state, a photosensitizer like acetone or benzophenone (B1666685) is often used. baranlab.org The sensitizer (B1316253) absorbs the light and transfers the energy to the reactant.

Visible Light Photocatalysis: Modern advancements utilize photocatalysts that can be activated by visible light, which is less damaging and more energy-efficient than UV light. chemistryviews.orgorganic-chemistry.org For instance, the heterodimerization of dissimilar acyclic enones can be achieved using a ruthenium(II) photocatalyst and any visible light source. organic-chemistry.org Chiral phosphoric acids bearing thioxanthone moieties have been developed as catalysts for enantioselective [2+2] photocycloadditions under visible light. organic-chemistry.org

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis, rigorous purification and characterization are essential to isolate the desired product and confirm its identity and purity.

Purification:

Rotary Evaporation: Used to remove volatile solvents from the reaction mixture after the reaction is complete. orgsyn.org

Extraction: Liquid-liquid extraction is commonly used to separate the product from impurities based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).

Column Chromatography: This is the most common method for purifying organic compounds. The crude product mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column at different rates, allowing for their separation.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. They provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the relative stereochemistry of the cyclobutane ring protons, which can help distinguish between cis and trans isomers. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental formula. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ketone (C=O) and nitrile (C≡N) groups would be expected. mdpi.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute and relative stereochemistry. researchgate.net

Chromatographic Purification Methods for this compound

The isolation and purification of this compound from a reaction mixture is a critical step to ensure high purity for subsequent applications and accurate analytical characterization. While specific, documented purification protocols for this exact molecule are not widely available in public literature, standard chromatographic techniques employed for structurally related small organic molecules provide a strong basis for its purification.

Typically, flash column chromatography is the method of choice for the purification of compounds with the polarity and molecular weight of this compound. The selection of the stationary and mobile phases is crucial for achieving optimal separation.

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds. Its hydroxyl groups interact with the polar functionalities of the molecule, primarily the ketone and the nitrile groups.

Mobile Phase: A solvent system of varying polarity is used to elute the compound from the column. A common approach involves starting with a non-polar solvent, such as hexane (B92381) or heptane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The optimal solvent ratio is typically determined by preliminary analysis using thin-layer chromatography (TLC). For a compound like this compound, a gradient elution from a low to a medium polarity mixture (e.g., 10% to 50% ethyl acetate in hexane) would likely be effective in separating it from non-polar byproducts and more polar impurities.

The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound, as indicated by a single spot on the TLC plate with a specific retention factor (Rf), are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once purified, the structural identity and integrity of this compound are confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. Although specific experimental spectra for this compound are not readily found in published literature, the expected spectral data can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.4Multiplet1HMethine proton (CH) adjacent to the nitrile group
~ 2.8 - 3.2Multiplet4HMethylene (B1212753) protons (CH₂) of the cyclobutane ring
~ 2.5 - 2.8Multiplet2HMethylene protons (CH₂) adjacent to the nitrile group

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ) (ppm)Assignment
~ 208Carbonyl carbon (C=O)
~ 118Nitrile carbon (C≡N)
~ 45Methylene carbons of the cyclobutane ring
~ 30Methine carbon adjacent to the nitrile group
~ 25Methylene carbon adjacent to the nitrile group

Note: The predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Predicted Mass Spectrometry Data for this compound:

m/zInterpretation
109Molecular ion peak ([M]⁺)
81Loss of CO ([M-CO]⁺)
68Loss of acetonitrile ([M-CH₂CN]⁺)
54Cyclobutenone fragment
41Acetonitrile fragment ([CH₂CN]⁺)

Note: The fragmentation pattern is a prediction and the relative intensities of the peaks would be determined experimentally.

The combination of these chromatographic and spectroscopic methods allows for the confident purification and structural confirmation of this compound, paving the way for its use in further chemical research and development.

Reactivity and Transformations of 2 3 Oxocyclobutyl Acetonitrile

Reactions Involving the Cyclobutane (B1203170) Ketone Moiety

The ketone within the four-membered ring is a primary site for a variety of chemical transformations. Its reactivity is influenced by the inherent ring strain of the cyclobutane system and the electronic nature of the cyanomethyl substituent.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.comchemguide.co.uk

A wide range of nucleophiles can participate in this reaction. For instance, strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would add an alkyl or aryl group, while hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 2-(3-hydroxycyclobutyl)acetonitrile. The addition of a cyanide ion, typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), would result in the formation of a cyanohydrin. chemguide.co.uklibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.uk

Nucleophile (Nu⁻)Reagent ExampleProduct Type
HydrideSodium Borohydride (NaBH₄)Secondary Alcohol
Alkyl/ArylMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol
CyanideHydrogen Cyanide (HCN)Cyanohydrin
AlkynideSodium Acetylide (HC≡CNa)Propargyl Alcohol

This table presents plausible nucleophilic addition reactions based on the general reactivity of ketones.

Enolization and Alpha-Substitution Reactions

The protons on the carbon atoms adjacent to the carbonyl group, known as α-hydrogens, are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orglibretexts.org 2-(3-Oxocyclobutyl)acetonitrile possesses acidic α-protons at two positions on the cyclobutane ring (C2 and C4). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) would deprotonate one of these α-carbons to generate a nucleophilic enolate ion. libretexts.orgmsu.eduyoutube.com

This enolate can then react with various electrophiles in α-substitution reactions. libretexts.orgwikipedia.org For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position. Halogenation at the α-carbon can be achieved using reagents like Br₂ in acetic acid. wikipedia.org The formation of the enol or enolate is the key step, rendering the α-carbon nucleophilic. msu.edu

ElectrophileReagent ExampleProduct of α-Substitution
Alkyl HalideMethyl Iodide (CH₃I)α-Alkylated Ketone
HalogenBromine (Br₂)α-Halogenated Ketone
AldehydeBenzaldehydeα,β-Unsaturated Ketone (after dehydration)
Deuterium SourceDeuterium Oxide (D₂O)α-Deuterated Ketone

This table illustrates general alpha-substitution reactions applicable to enolizable ketones.

Ring-Opening and Rearrangement Pathways of the Cyclobutane Ring

Cyclobutane rings possess significant ring strain, which can be a driving force for reactions that lead to ring-opening. magtech.com.cn These transformations can be initiated thermally, photochemically, or through catalysis. For cyclobutyl ketones, specific rearrangements can alter the carbon skeleton.

One plausible transformation is the Baeyer–Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could lead to the insertion of an oxygen atom adjacent to the carbonyl group, yielding a five-membered lactone (a cyclic ester). wiley-vch.de Another potential pathway involves the Beckmann rearrangement. masterorganicchemistry.com This reaction would first require the conversion of the ketone to an oxime (using hydroxylamine, NH₂OH). Subsequent treatment of the oxime with acid would induce a rearrangement to form a five-membered lactam (a cyclic amide). masterorganicchemistry.comthermofisher.com While these reactions are well-established for ketones, their application specifically to this compound is not documented in readily available literature, but they represent feasible synthetic pathways.

Reactions of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) offers a second reactive center within the molecule, characterized by both an electrophilic nitrile carbon and acidic α-protons.

Nucleophilic Reactivity of the Nitrile Carbon

Similar to a carbonyl group, the carbon-nitrogen triple bond of the nitrile is polarized, making the carbon atom electrophilic. ebsco.comchemistrysteps.com It can undergo nucleophilic addition, particularly with strong nucleophiles. For example, the addition of a Grignard or organolithium reagent to the nitrile, followed by aqueous workup, yields a ketone. chemistrysteps.comlibretexts.org This provides a method to transform the cyanomethyl group into a larger keto functional group.

Furthermore, the nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which proceeds through the addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org Partial hydrolysis of the nitrile under acidic or basic conditions can yield an amide, while complete hydrolysis leads to a carboxylic acid. ebsco.comlibretexts.org

ReagentProduct Type (after workup)
Grignard Reagent (e.g., CH₃MgBr)Ketone
Lithium Aluminum Hydride (LiAlH₄)Primary Amine
H₂O, H⁺ or OH⁻ (hydrolysis)Carboxylic Acid or Amide

This table summarizes common reactions at the nitrile carbon.

Cyanomethylation Reactions

The term "cyanomethylation" can refer to reactions where the cyanomethyl group (-CH₂CN) acts as a nucleophile. mdpi.comencyclopedia.pub The protons on the carbon adjacent to the cyano group are acidic (pKa in DMSO is ~31 for acetonitrile) and can be removed by a strong base, such as sodium amide or butyllithium, to generate a stabilized carbanion. ntnu.nowikipedia.org This nitrile anion is a potent nucleophile. wikipedia.org

This nucleophilic species derived from this compound could, in principle, be used to attack a variety of electrophiles. For example, it could be alkylated with alkyl halides or added to other carbonyl compounds in reactions analogous to the aldol (B89426) condensation. This reactivity allows the cyanomethyl group to serve as a building block for extending carbon chains. ntnu.norsc.org

Formation of Nitrogen-Containing Heterocycles from Nitriles

The dual functionality of this compound, possessing both a ketone and a nitrile, positions it as a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles. The nitrile group can participate in cyclization reactions to form rings such as pyrazoles, pyridines, and triazoles, while the ketone offers a handle for condensation and other transformations.

A notable example of heterocycle formation is its use in the synthesis of complex triazole derivatives. In the pathway towards novel Casitas B-lineage lymphoma b (CBL-B) inhibitors, this compound serves as a key starting material. google.com The synthesis involves its conversion into more complex structures that ultimately incorporate a triazole ring, demonstrating the utility of the cyanomethylcyclobutane scaffold in building medicinally relevant heterocyclic systems. google.com While the nitrile and ketone groups offer theoretical pathways to a wide range of heterocycles, specific, documented examples of its direct conversion into simpler systems like pyridines or pyrazoles are less common in readily available literature.

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy in organic synthesis. frontiersin.org The structure of this compound is well-suited for such processes, with the ketone and the activated methylene (B1212753) group adjacent to the nitrile poised for sequential reactions.

However, despite its potential, specific examples of tandem or cascade reactions that are initiated by or exclusively utilize this compound as the primary substrate are not extensively documented in current chemical literature. The development of such reactions could provide rapid access to complex polycyclic systems. For instance, theoretical tandem processes could involve an initial reaction at the ketone (e.g., Knoevenagel condensation) followed by an intramolecular cyclization involving the nitrile group. Such strategies remain an area ripe for exploration.

Derivatization Strategies for this compound in Complex Molecule Synthesis

As a functionalized building block, this compound offers multiple avenues for derivatization, enabling its incorporation into a wide array of complex organic molecules. cymitquimica.com Its commercial availability further enhances its utility for researchers in various fields. buyersguidechem.combldpharm.com

Incorporation into Pharmaceutical Intermediates

The structural motifs present in this compound are found in various pharmaceutically active compounds. Its application as a starting material for the synthesis of inhibitors for the CBL-B enzyme, a key negative regulator of T-cell activation, highlights its importance. google.com These inhibitors have potential applications in oncology and immunology.

In a patented synthetic route, this compound is reacted with methyl 2-(diethoxyphosphoryl)acetate in the presence of a base like sodium hydride. This reaction, a Horner-Wadsworth-Emmons olefination, targets the ketone functionality to create an α,β-unsaturated ester, demonstrating a selective transformation that leaves the nitrile group intact for future modifications. This step is foundational for building the complex structure of the final CBL-B inhibitor. google.com

Synthesis of Nucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. core.ac.ukbeilstein-journals.org The cyclobutane ring is a key structural feature in several potent nucleoside analogues because it acts as a mimic of the natural ribose or deoxyribose sugar ring. core.ac.uknih.gov

While direct synthesis from this compound is not prominently featured, the construction of cyclobutane nucleosides from structurally related cyclobutanone (B123998) precursors is well-established. For example, thymine (B56734) and uracil (B121893) nucleoside analogues have been synthesized by reacting the respective nucleobases with 3-benzoyloxymethyl-2-bromocyclobutanone. nih.govresearch-nexus.net This reaction forms a key C-N bond, attaching the cyclobutane ring to the heterocycle. Subsequent reduction of the ketone and further modifications yield the final nucleoside analogues. nih.govresearch-nexus.net The uracil-containing cyclobutanone derivative can also undergo photochemical rearrangement in aqueous acetonitrile to generate isonucleoside analogues. research-nexus.netresearchgate.net These syntheses underscore the value of the oxocyclobutyl core, a central feature of this compound, in generating libraries of potential therapeutic agents.

Application as a Building Block in Constructing Complex Organic Architectures

Beyond specific pharmaceutical targets, this compound is a versatile building block for constructing diverse and complex organic scaffolds. Its rigid four-membered ring and dual functional groups allow for the stereocontrolled introduction of new substituents and the formation of larger ring systems.

The synthesis of CBL-B inhibitors provides a clear example of its role. Starting from this compound, a multi-step synthesis produces a complex molecule featuring multiple stereocenters and heterocyclic rings. google.com The initial olefination reaction transforms the simple cyclobutanone into a more elaborate structure, which then undergoes further reactions, including Michael additions and cyclizations, to build the final complex architecture. This demonstrates how a relatively simple, commercially available building block can serve as the cornerstone for synthesizing intricate and functionally significant molecules. google.combldpharm.com

Computational and Theoretical Studies of 2 3 Oxocyclobutyl Acetonitrile

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to find the most stable geometric configurations by locating energy minima on the potential energy surface. scispace.comscispace.com These calculations yield precise information about bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For 2-(3-Oxocyclobutyl)acetonitrile, a key structural question is the preferred orientation of the acetonitrile (B52724) side chain relative to the cyclobutane (B1203170) ring. Quantum calculations can determine the energy differences between various conformers, such as those where the substituent is in an equatorial or axial position, and analyze the puckering of the four-membered ring.

Table 1: Illustrative Geometrical Parameters from Quantum Chemical Calculation This table presents typical output data from a DFT calculation on a small organic nitrile, illustrating the type of structural information obtained. Specific values for this compound would require a dedicated computational study.

Parameter Atoms Involved Calculated Value
Bond Length C≡N 1.15 Å
C-C (ring) 1.55 Å
C=O 1.21 Å
Bond Angle C-C-C (ring) ~88-90°
C-CH₂-C≡N 110.5°

| Dihedral Angle | H-C-C-H (ring) | ~20-25° (puckering) |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational methods are invaluable for mapping out the entire pathway of a chemical reaction, identifying short-lived transition states, and calculating the energy barriers that control the reaction rate. arxiv.org DFT calculations are commonly used to investigate reaction mechanisms, including cycloadditions, by locating the structures of reactants, products, intermediates, and transition states on the potential energy surface. researchgate.netias.ac.in

For instance, in a study of the [3+2] cycloaddition reaction between acetonitrile N-oxide and 2,5-dimethyl-2H- nih.govnih.govkent.ac.ukdiazaphosphole, DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze the chemo- and regioselectivity. ias.ac.in The analysis of the potential energy surface showed a clear preference for one reaction pathway over others, consistent with experimental results. ias.ac.in Similar approaches could be used to study reactions involving the ketone or nitrile group of this compound, providing insight into its synthetic transformations. The activation parameters for reactions can also be determined from the temperature dependence of calculated rate constants. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are vital for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. A study on haloacetonitrile-BCl₃ complexes used the M06-2X functional to predict IR bands. nih.gov The calculated frequencies were then compared to experimental spectra obtained in a low-temperature nitrogen matrix, showing good agreement and allowing for the confident assignment of observed bands to specific molecular vibrations, such as the C≡N stretch. nih.gov This validation against experimental data is a critical step in confirming the accuracy of the computational model.

Table 2: Example of Calculated vs. Experimental IR Frequencies for FCH₂CN-BCl₃ Complex This table demonstrates the validation of computational predictions against experimental spectroscopic data. A similar process would be essential for characterizing this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
CH₂ wag13641357
CH₂ twist12691264
C-C stretch10211016
C-F stretch986984
Source: Data adapted from a study on haloacetonitrile complexes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing static structures, molecular dynamics (MD) simulations provide a view of how molecules move and interact over time. researchgate.net MD simulations are used to explore the conformational flexibility of molecules and their interactions with their environment, such as a solvent. rsc.org

MD simulations of acetonitrile in aqueous solutions have been performed to understand its behavior at interfaces, which is relevant to applications in liquid chromatography. researchgate.netnist.gov These simulations reveal how acetonitrile molecules and water molecules organize themselves, showing a preferential adsorption of water at hydrophilic surfaces. rsc.orgnist.gov For this compound, MD simulations could be used to study its conformational dynamics in different solvents, the stability of intramolecular hydrogen bonds, and its interactions with biological macromolecules like enzymes.

Computational Approaches to Enantioselectivity in Related Cycloaddition Reactions

The cyclobutane ring is a common motif that can be synthesized via [2+2] cycloaddition reactions. nih.gov When these reactions create a chiral center, controlling the enantioselectivity is a major synthetic challenge. Computational studies are instrumental in understanding and predicting the stereochemical outcome of such reactions. nih.govacs.org

For example, the enantioselective intermolecular gold(I)-catalyzed [2+2] cycloaddition of alkynes and alkenes has been studied computationally to understand the role of the chiral catalyst. nih.govacs.org These studies model the transition states for the formation of both possible enantiomers. The difference in the calculated activation energies for these two competing pathways can be correlated with the experimentally observed enantiomeric excess. By analyzing the non-covalent interactions between the catalyst and the substrates in the transition state, chemists can rationally design more effective and selective catalysts. nih.gov

Applications in Advanced Organic Synthesis

2-(3-Oxocyclobutyl)acetonitrile as a Key Intermediate in Drug Discovery and Development

The unique structural properties of this compound make it a sought-after precursor for a variety of pharmacologically active molecules. The strained four-membered ring can confer specific conformational constraints on a target molecule, potentially enhancing binding affinity and selectivity for its biological target.

Janus kinase (JAK) inhibitors are a critical class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms. google.comgoogleapis.com Many of these inhibitors, such as Ruxolitinib and Tofacitinib, feature a core heterocyclic structure (e.g., pyrrolo[2,3-d]pyrimidine) attached to a cyano-functionalized cycloalkyl group. google.comnih.gov The cyanomethyl group is crucial for the molecule's interaction with the target kinase.

While no currently marketed JAK inhibitors contain the this compound moiety directly, its structure represents a highly relevant scaffold for the development of new chemical entities in this class. Synthetic routes detailed in patents for novel JAK inhibitors often involve the coupling of a heterocyclic core with various cyano-substituted cyclic intermediates, such as those based on azetidine, cyclohexane, or cyclopentane. google.comgoogle.com this compound serves as a key building block for introducing a cyanomethyl-cyclobutyl fragment, a structural motif explored in the design of next-generation kinase inhibitors. The ketone functionality provides a convenient handle for further chemical modification, allowing for the construction of diverse compound libraries aimed at optimizing potency and selectivity.

Table 1: Role of Cyano-Cycloalkyl Moieties in JAK Inhibitors

Feature Relevance of this compound Example Inhibitor Scaffolds
Cyano Group Provides a key binding interaction within the kinase active site. Ruxolitinib, Tofacitinib, Baricitinib nih.gov
Cycloalkyl Ring Acts as a scaffold, providing 3D geometry and influencing pharmacokinetic properties. Cyclopentyl, Cyclohexyl, Azetidinyl google.comgoogle.com

| Ketone Functionality | Offers a site for chemical diversification to explore structure-activity relationships. | N/A (Represents a point of synthetic utility) |

Arginase is a metalloenzyme that plays a role in various diseases, including cancer and cardiovascular conditions, by regulating L-arginine metabolism. nih.govnih.gov The development of arginase inhibitors is an active area of research, with several structural classes identified as potent antagonists of the enzyme. nih.govchemdiv.comacs.org

One such class includes derivatives of N-alkylcyclobutylamine. nih.gov The cyclobutane (B1203170) ring is a key structural feature that fits within the enzyme's active site. This compound is an ideal precursor for synthesizing these types of inhibitors. Through a straightforward reductive amination reaction, the ketone group can be converted into a primary or secondary amine, directly yielding the cyclobutylamine (B51885) core. The nitrile group can then be retained or further transformed to modulate the compound's properties. The development of boronic acid-based inhibitors has also been a significant advancement, as the boronic acid group can mimic the transition state of the natural substrate, L-arginine. nih.govacs.org Synthetic strategies can be envisioned where the cyclobutane scaffold from this compound is incorporated into these more complex boronic acid inhibitors.

The dual functionality of this compound makes it a versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. beilstein-journals.org Acetonitriles and related compounds with active methylene (B1212753) groups are well-established synthons for building rings like pyridines, pyrimidines, pyrroles, and oxindoles. nih.govresearchgate.nettubitak.gov.trmdpi.com

The ketone carbonyl of this compound can undergo condensation reactions with various reagents, while the active methylene group (alpha to the nitrile) can participate in Michael additions or act as a nucleophile. The nitrile group itself can undergo cyclization reactions. For example, it can be used in reactions to construct substituted pyridines or pyrimidines, which are ubiquitous motifs in pharmaceuticals. mdpi.com Research has demonstrated the synthesis of complex heterocycles like indolines and isoquinolinones through the photocatalytic cyanomethylarylation of alkenes, highlighting the utility of the cyanomethyl group in building complex molecular architectures. beilstein-journals.org

Table 2: Potential Heterocyclic Scaffolds from this compound

Functional Group Utilized Reaction Type Resulting Heterocycle Class (Examples)
Ketone + Methylene/Nitrile Condensation/Cyclization Pyridines, Pyrimidines
Methylene + Nitrile Addition/Cyclization Pyrroles, Thiophenes tubitak.gov.tr
Ketone Knoevenagel Condensation Precursor for fused rings

Contribution to Natural Product Synthesis

Natural products provide the inspiration for many therapeutic agents and often feature complex, three-dimensional structures. While small, functionalized building blocks are fundamental to the total synthesis of such molecules, there is limited information in the scientific literature directly citing the use of this compound as a key intermediate in the total synthesis of a specific natural product. The synthesis of complex natural products often relies on chiral pool starting materials or the early introduction of stereocenters, whereas this compound is an achiral, relatively simple synthetic building block.

Role in Material Science and Polymer Chemistry

The application of this compound in material science and polymer chemistry is not yet widely documented. However, its constituent functional groups suggest potential utility. The nitrile group is known to undergo polymerization under certain conditions, such as high pressure, to form nitrogen-containing polymers. carnegiescience.eduosti.gov Furthermore, the synthesis of polymers containing cyclobutane rings is an area of interest for creating new materials with unique thermal and mechanical properties. nih.gov

Research has been conducted on the copolymerization of monomers containing a cyclobutyl ketone structure, such as 2-(3-mesityl-3-methylcyclobutyl)-2-ketoethyl methacrylate, with common monomers like acrylonitrile (B1666552) and styrene. researchgate.net This demonstrates that the cyclobutyl ketone moiety can be successfully incorporated into polymer chains. Therefore, this compound could potentially be used as a functional monomer or as an additive to introduce ketone and nitrile functionalities into polymers, which could then be used for cross-linking or further modification.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for 2-(3-Oxocyclobutyl)acetonitrile

Current synthetic routes to this compound can be expanded upon by exploring innovative and more efficient methodologies. Future research should focus on the development of novel synthetic pathways that offer advantages in terms of yield, selectivity, and substrate scope. A particularly promising avenue is the application of modern cycloaddition reactions. For instance, the use of photocatalyzed [2+2] cycloadditions between an appropriate allene (B1206475) and an alkene precursor could provide a direct and atom-economical route to the cyclobutane (B1203170) core. libretexts.org Additionally, investigating transition-metal-catalyzed approaches, which have shown success in the synthesis of other complex cyclobutanes, could lead to milder reaction conditions and improved functional group tolerance. baranlab.org

Development of Asymmetric Synthesis Methodologies

The presence of a stereocenter in this compound necessitates the development of asymmetric synthetic methods to access enantiomerically pure forms of the compound. This is particularly crucial for its potential applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Future research in this area should concentrate on several key strategies.

One major focus should be the development of catalytic enantioselective [2+2] cycloadditions. acs.org The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the direct formation of the cyclobutane ring with high enantioselectivity. researchgate.netacs.org Furthermore, enzymatic and chemoenzymatic strategies are emerging as powerful tools for the synthesis of chiral molecules. nih.gov Exploring the use of enzymes for the kinetic resolution of racemic this compound or for the enantioselective synthesis of a key intermediate could provide a highly efficient and environmentally friendly route to the desired enantiomer.

A summary of potential asymmetric approaches is presented below:

Asymmetric StrategyPotential Catalyst/ReagentDesired Outcome
Catalytic Asymmetric [2+2] CycloadditionChiral Lewis Acids, OrganocatalystsEnantiomerically enriched cyclobutane core
Kinetic ResolutionLipases, HydrolasesSeparation of racemic mixture
Asymmetric C-H FunctionalizationChiral Palladium or Rhodium catalystsEnantioselective introduction of the acetonitrile (B52724) group

Investigation of New Reactivity Profiles and Applications

The dual functionality of this compound, possessing both a ketone and a nitrile group, offers a rich landscape for chemical transformations. Future research should aim to systematically investigate the reactivity of these functional groups, both independently and in concert, to unlock new synthetic applications.

The ketone moiety can serve as a handle for a variety of transformations, including reductions to the corresponding alcohol, nucleophilic additions to introduce further complexity, and conversion to other functional groups. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The interplay between these two groups could also lead to unique reactivity, such as intramolecular cyclizations to form bicyclic structures. A deeper understanding of these reaction pathways will be essential for utilizing this compound as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govrsc.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating research and development. In the context of this compound, computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into its structural and electronic properties. acs.orgacs.orgnih.govnih.gov

Future work should leverage computational modeling to:

Predict Conformational Preferences: The puckered nature of the cyclobutane ring leads to different conformations that can influence reactivity. libretexts.orglibretexts.org Computational studies can predict the most stable conformers and the energy barriers between them, guiding the design of stereoselective reactions. acs.orgacs.orgnih.gov

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, helping to understand the factors that control selectivity and reactivity. acs.orgnih.gov This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

Design Novel Derivatives: By understanding the structure-activity relationships, computational tools can be employed to design new derivatives of this compound with desired properties for specific applications.

Sustainable and Scalable Production of this compound and its Derivatives

For this compound to be a truly viable building block, its production must be both sustainable and scalable. Future research should focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.net

Key areas for investigation include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org Developing a flow-based synthesis of this compound could significantly enhance its production efficiency.

Biocatalysis: As mentioned previously, the use of enzymes can lead to highly selective and environmentally friendly transformations. nih.gov Exploring biocatalytic routes for key steps in the synthesis of this compound is a promising avenue for sustainable production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future synthetic strategies should prioritize atom-economical reactions, such as cycloadditions and C-H functionalization.

By focusing on these future directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a wide range of applications, from the synthesis of complex natural products to the development of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-(3-Oxocyclobutyl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A typical synthesis involves cyclization reactions or nucleophilic substitutions. For example, analogous compounds (e.g., acetamide derivatives) are synthesized via stepwise additions of reagents like acetyl chloride in dichloromethane (DCM) with sodium carbonate as a base . Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Temperature control : Room temperature minimizes side reactions, while reflux may accelerate cyclization.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) ensures purity .
    Example reaction steps:
StepReagents/ConditionsPurpose
1Na₂CO₃, CH₂Cl₂, acetyl chlorideBase-mediated acylation
2Stirring overnight at RTCompletion of cyclization
3Chromatography (CH₂Cl₂/MeOH)Isolation of product

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for cyclobutyl protons (δ ~4.90 ppm, multiplet) and nitrile groups (no direct proton signal) are critical. Adjacent carbonyl groups (3-oxo) deshield nearby protons .
  • IR Spectroscopy : Strong absorption near ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : Resolves cyclobutane ring geometry and bond angles, as demonstrated for structurally similar acetonitrile derivatives .

Advanced Research Questions

Q. What strategies minimize byproduct formation during the cyclization step in synthesizing this compound?

  • Methodological Answer :
  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may stabilize transition states.
  • Solvent optimization : Dichloromethane or acetonitrile balances reactivity and solubility .
  • Temperature gradients : Slow heating (e.g., 0°C → RT) reduces kinetic byproducts.
  • In-situ monitoring : TLC or HPLC tracks reaction progress. For example, acetonitrile/water mixtures (95:5) resolve intermediates .

Q. How do computational studies enhance understanding of this compound's reactivity and stability?

  • Methodological Answer :
  • DFT calculations : Predict reaction pathways (e.g., cyclobutane ring strain) and transition states. Basis sets like B3LYP/6-311+G(d,p) model electronic effects .
  • Solvent modeling : COSMO-RS simulations assess solvation effects on nitrile stability. Acetonitrile’s high polarity stabilizes the compound .
  • Molecular dynamics : Simulate degradation pathways under thermal stress (e.g., 100°C for 24h) to identify vulnerable bonds .

Q. What are the challenges in analyzing biological interactions of this compound, and how can they be addressed?

  • Methodological Answer :
  • Bioassay design : Use fluorescence quenching to study binding to proteins (e.g., BSA). Adjust pH (7.4) to mimic physiological conditions .
  • Toxicity profiling : In vitro assays (e.g., MTT on HEK293 cells) require strict handling due to nitrile toxicity. Use fume hoods and PPE .
  • Metabolite tracking : LC-MS/MS with deuterated internal standards improves detection limits (e.g., LOD < 0.1 ng/mL) .

Data Contradictions and Validation

  • Synthetic yields : reports 58% yield for a related compound, but cyclobutane synthesis may vary due to ring strain. Replicate with excess reagents to improve efficiency.
  • Spectroscopic discrepancies : Nitrile IR peaks in acetonitrile derivatives range from 2230–2260 cm⁻¹; calibrate instruments with KBr pellets for accuracy .

Safety and Handling

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coats, and respirators are mandatory. Avoid skin contact due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.